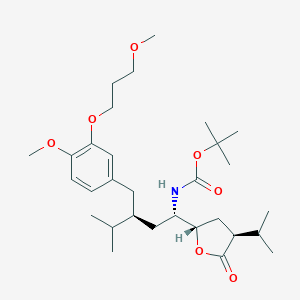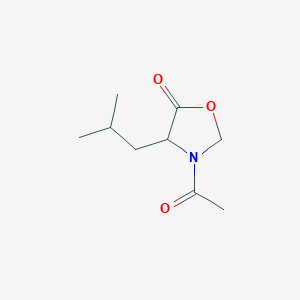![molecular formula C9H7F3N2O B132651 4-[3-(Trifluormethyl)-3H-diazirin-3-yl]benzylalkohol CAS No. 87736-88-7](/img/structure/B132651.png)
4-[3-(Trifluormethyl)-3H-diazirin-3-yl]benzylalkohol
Übersicht
Beschreibung
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is a chemical compound characterized by the presence of a trifluoromethyl group and a diazirine ring attached to a benzyl alcohol moiety. This compound is notable for its photoreactive properties, making it valuable in various scientific applications, particularly in the field of photoaffinity labeling.
Wissenschaftliche Forschungsanwendungen
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is widely used in scientific research due to its unique properties:
Chemistry: Utilized in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Medicine: Used in the development of photoreactive drugs and diagnostic tools.
Industry: Applied in the production of advanced materials and coatings
Wirkmechanismus
Target of Action
It is known that this compound is used for chemical probe synthesis . Chemical probes are typically designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their roles in biological processes.
Mode of Action
This compound contains a light-activated diazirine group . When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target . This means that upon exposure to UV light, the diazirine group can form a covalent bond with the target molecule, thereby modifying its structure and potentially its function.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and the nature of the covalent modification induced by the diazirine group . These effects could range from changes in molecular conformation and cellular signaling to alterations in cellular function or viability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the efficiency of UV light-induced covalent modification might be affected by the intensity and wavelength of the UV light, the concentration of the compound, and the proximity of the target molecule .
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in various biochemical reactions
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions.
Attachment to Benzyl Alcohol: The trifluoromethyl diazirine intermediate is then reacted with benzyl alcohol in the presence of a base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of the diazirine precursor and benzyl alcohol.
Controlled Reaction Conditions: Maintaining precise reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol undergoes various chemical reactions, including:
Photoreactions: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds.
Oxidation: The benzyl alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Photoreactions: UV light, typically at wavelengths around 350 nm.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Photoreactions: Carbene insertion products.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Substitution: Substituted benzyl alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzyl Alcohol: Similar structure but lacks the diazirine ring, making it less reactive under UV light.
3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol: Similar structure but with different substitution patterns on the benzyl ring.
Uniqueness
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is unique due to its combination of a trifluoromethyl group and a diazirine ring, which imparts both photoreactivity and chemical stability. This makes it particularly valuable in applications requiring precise and stable labeling of biomolecules .
Eigenschaften
IUPAC Name |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHHTEASLDJYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463733 | |
| Record name | {4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87736-88-7 | |
| Record name | {4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVF7RFE6SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)

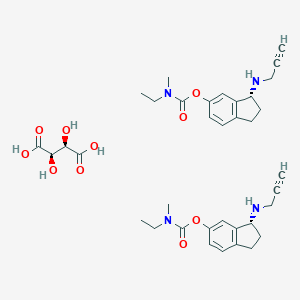
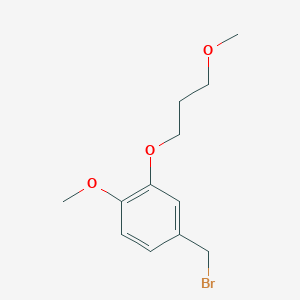
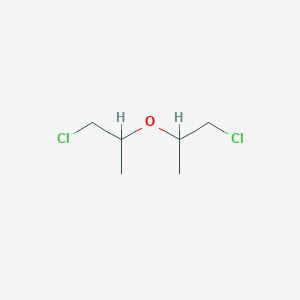

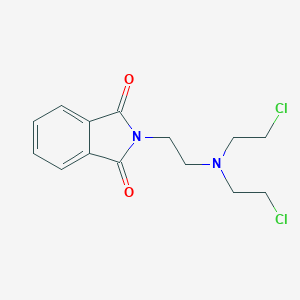
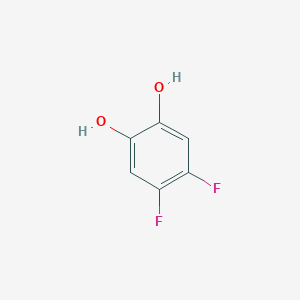
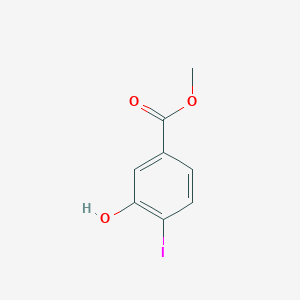
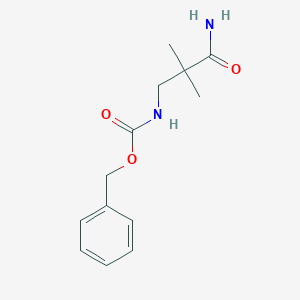
![tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4R)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate](/img/structure/B132600.png)
